(1-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
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Overview
Description
The compound is a complex organic molecule that contains a biphenyl group, a piperidine ring, and a pyrrolidine ring . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The biphenyl group would likely contribute to the rigidity of the molecule, while the piperidine and pyrrolidine rings could potentially introduce some flexibility.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chloro-biphenyl group could potentially make the compound relatively non-polar and lipophilic.Scientific Research Applications
Synthesis and Structural Analysis
The compound (1-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is part of a broader class of compounds that have been synthesized for various research purposes, including the exploration of their crystal structures and potential applications in material science and pharmaceuticals. For example, similar compounds have been synthesized to understand their crystalline structures and molecular conformations. The synthesis of related compounds, like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, involves condensation reactions with specific reagents and subsequent characterization by spectroscopic techniques and X-ray crystallography. These studies reveal detailed insights into the molecule's geometry, including the conformation of rings and the geometry around sulfur atoms, which is generally tetrahedral (Girish et al., 2008).
Crystal Structure and Molecular Geometry
The crystallographic analysis of these compounds provides valuable information about their molecular geometry, which is essential for understanding their potential interactions in biological systems or material applications. For instance, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, synthesized through similar methods, are characterized by X-ray crystallography to determine their crystal class, space group, and cell parameters. The detailed structural analysis reveals the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, which are crucial for the compound's reactivity and potential biological activity (Benakaprasad et al., 2007).
Chemical Reactions and Mechanisms
Understanding the chemical behavior and reaction mechanisms of such compounds is vital for their application in synthetic chemistry and drug development. For example, research into stereospecific rearrangements during the synthesis of pyrrolidines from amino alcohols with vinyl sulfones provides insights into the reaction mechanisms and potential applications of these compounds in synthesizing heterocyclic structures. These studies shed light on conjugate additions, intramolecular alkylation, and rearrangement processes that are fundamental to the synthesis of complex organic molecules (Back et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-[1-[3-(4-chlorophenyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c23-19-8-6-17(7-9-19)18-3-1-5-22(15-18)29(27,28)24-13-10-20(11-14-24)25-12-2-4-21(25)16-26/h1,3,5-9,15,20-21,26H,2,4,10-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGQBNYUDUEOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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